molecular formula C14H13N B081116 3-[(E)-2-Phenylethenyl]aniline CAS No. 14064-82-5

3-[(E)-2-Phenylethenyl]aniline

Cat. No. B081116
CAS RN: 14064-82-5
M. Wt: 195.26 g/mol
InChI Key: STNDIHAVRCIBCC-MDZDMXLPSA-N
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Description

“3-[(E)-2-Phenylethenyl]aniline” is a derivative of aniline, which is an organic compound with the formula C6H5NH2 . Aniline is a primary amine that consists of a phenyl group attached to an amino group . It’s an industrially significant commodity chemical and a versatile starting material for fine chemical synthesis .


Synthesis Analysis

A study focused on synthesizing a series of Schiff bases by reacting cinnamaldehyde with various aniline derivatives . Various analytical techniques, such as NMR, FTIR, UV-Vis, elemental analysis, and mass spectrometry, were employed to elucidate the structures of the synthesized compounds . Another study focused on modifying aniline monomers with various characteristics to study the effect of the substituent on the respective polymer .


Molecular Structure Analysis

The molecular structure of aniline derivatives can be analyzed using various techniques such as NMR, FTIR, UV-Vis, elemental analysis, and mass spectrometry . The lone pair on the nitrogen atom interacts with the delocalized electrons in the benzene ring .


Chemical Reactions Analysis

Aniline compounds undergo various reactions. For instance, they react readily with carboxylic acids forming amides . They also undergo diazotization, an important step in the synthesis of various aromatic compounds .


Physical And Chemical Properties Analysis

Aniline is a colorless liquid that darkens rapidly on exposure to air and light . It has a melting point of -6.2°C and a boiling point of 184°C . It’s slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .

Safety And Hazards

Aniline is toxic if swallowed or in contact with skin . It can cause serious eye damage and is toxic if inhaled . It can cause damage to organs through prolonged or repeated exposure . It’s also suspected of causing genetic defects and cancer .

Future Directions

Research on aniline derivatives is ongoing, with a focus on enhancing their properties for various applications. For instance, there’s interest in modifying aniline monomers to study the effect of the substituent on the respective polymer . This could lead to the development of new materials with improved properties for use in various fields such as sensor and actuator manufacturing, biomedicine, and soft electronics .

properties

IUPAC Name

3-[(E)-2-phenylethenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11H,15H2/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNDIHAVRCIBCC-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(E)-2-Phenylethenyl]aniline

CAS RN

14064-82-5, 61424-28-0
Record name 1-(3-Aminophenyl)-2-phenylethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-((E)-2-Phenylethenyl)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061424280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

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